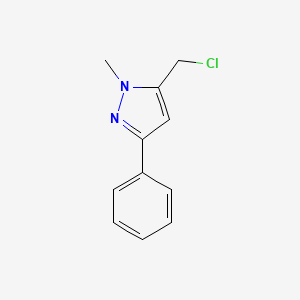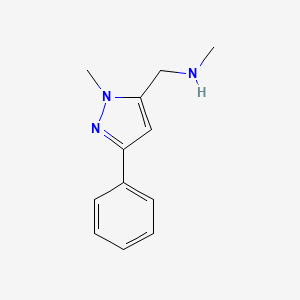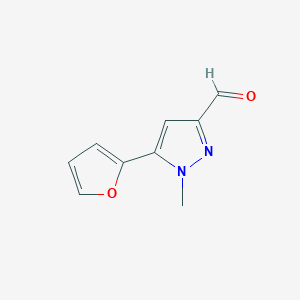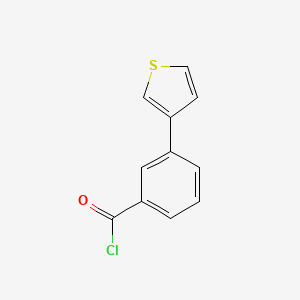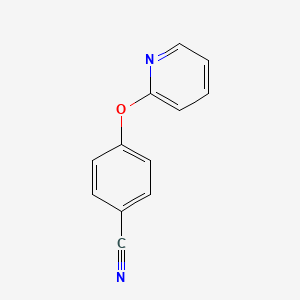![molecular formula C8H9ClF3NO B1320550 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride CAS No. 321574-29-2](/img/structure/B1320550.png)
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO It is known for its unique structure, which includes an aminooxy group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the aminooxy group. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminooxy group can form covalent bonds with specific amino acid residues in proteins, leading to the modulation of their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies .
Comparison with Similar Compounds
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: Lacks the aminooxy group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of an aminooxy group, leading to distinct chemical properties and uses.
4-(Trifluoromethyl)benzyl alcohol:
The uniqueness of this compound lies in its combination of the aminooxy and trifluoromethyl groups, which confer specific reactivity and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFMFCSFMQLFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594722 |
Source


|
| Record name | O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321574-29-2 |
Source


|
| Record name | O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
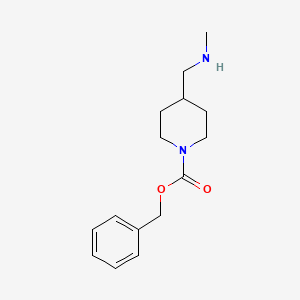


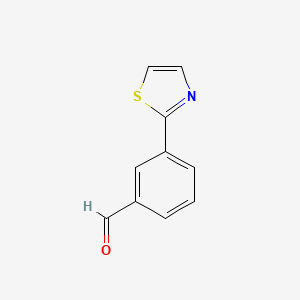

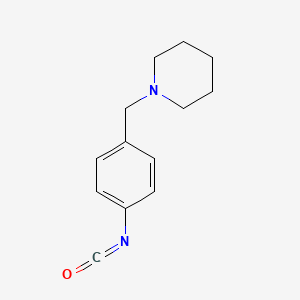
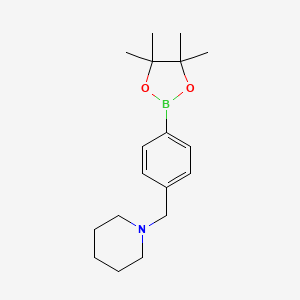
![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)
